3-(Aminocarbothioyl)pyridinium-1-olate
Overview
Description
3-(Aminocarbothioyl)pyridinium-1-olate, also known as ACP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a heterocyclic compound that contains a pyridinium ring with an aminocarbothioyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
3-(Aminocarbothioyl)pyridinium-1-olate has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of cancer research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Another potential application of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of antimicrobial research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria.
Mechanism Of Action
The mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood. However, studies have shown that 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical And Physiological Effects
3-(Aminocarbothioyl)pyridinium-1-olate has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria. However, the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans are not fully understood, and further research is needed.
Advantages And Limitations For Lab Experiments
3-(Aminocarbothioyl)pyridinium-1-olate has several advantages for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a stable compound that can be easily synthesized in large quantities. 3-(Aminocarbothioyl)pyridinium-1-olate also exhibits high solubility in water, which makes it easy to handle in lab experiments. However, 3-(Aminocarbothioyl)pyridinium-1-olate has some limitations for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a toxic compound that requires careful handling. In addition, the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the research on 3-(Aminocarbothioyl)pyridinium-1-olate. One of the future directions is to study the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate in more detail. Another future direction is to study the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans. Further research is also needed to explore the potential applications of 3-(Aminocarbothioyl)pyridinium-1-olate in other fields, such as drug development and agriculture. In addition, more studies are needed to evaluate the toxicity of 3-(Aminocarbothioyl)pyridinium-1-olate and its potential side effects.
properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-2-1-3-8(9)4-5/h1-4H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQCWSAUVSDDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384101 | |
Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminocarbothioyl)pyridinium-1-olate | |
CAS RN |
85320-76-9 | |
Record name | MLS002638591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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